molecular formula C10H18N2O2 B8712077 Ethyl 7-(cyanoamino)heptanoate CAS No. 56380-21-3

Ethyl 7-(cyanoamino)heptanoate

Cat. No.: B8712077
CAS No.: 56380-21-3
M. Wt: 198.26 g/mol
InChI Key: MJDIUOFJIWMMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-(cyanoamino)heptanoate is a substituted ethyl heptanoate ester featuring a cyanoamino (-NH-CN) functional group at the 7-position of the heptanoate chain. These derivatives are typically synthesized via nucleophilic substitution or coupling reactions involving ethyl bromoheptanoate intermediates or oxime esters .

Properties

CAS No.

56380-21-3

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 7-(cyanoamino)heptanoate

InChI

InChI=1S/C10H18N2O2/c1-2-14-10(13)7-5-3-4-6-8-12-9-11/h12H,2-8H2,1H3

InChI Key

MJDIUOFJIWMMDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCNC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 7-(cyanoamino)heptanoate with analogous ethyl heptanoate derivatives described in the evidence, focusing on substituents, synthesis, and applications:

Compound Name Substituent/Functional Group Synthesis Method Applications/Properties References
Ethyl heptanoate (CAS 106-30-9) Simple ester (no substituent) Esterification of heptanoic acid and ethanol Flavoring agent in beverages (e.g., Chinese baijiu, wines), fruity/cognac-like odor
Ethyl 7-(methanesulphinamido)heptanoate Methanesulphinamido (-NH-SO-CH₃) Reaction of methanesulphinamide with ethyl 7-bromoheptanoate using NaH Intermediate in prostaglandin synthesis; sulfonamide derivatives for medicinal uses
Ethyl 7-(4-acetoxyphenyl)-7-((diphenylmethylene)amino)heptanoate Diphenylmethyleneamino and acetoxyphenyl Oxime ester (S23) and 4-acetoxystyrene coupling, column chromatography Photosensitized carboimination reactions; synthetic organic chemistry applications
Ethyl 7-(5-((2-cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenoxy)heptanoate Quinoline-linked methylamino and methoxyphenoxy Coupling of ethyl 7-bromoheptanoate with a quinoline-phenoxy precursor Dual inhibitor candidate (HDAC/enzymes); pharmaceutical research
Ethyl 7-chloro-2,2-dimethylheptanoate Chloro and dimethyl groups at 2-position Not explicitly detailed; likely halogenation of ethyl heptanoate derivatives Structural studies; halogenated esters in material science

Key Observations:

  • This may influence solubility, bioavailability, and interaction with biological targets.
  • Synthetic Routes: Most substituted ethyl heptanoates are synthesized via alkylation of ethyl bromoheptanoate (e.g., ), whereas complex aryl/heterocyclic derivatives employ coupling or photochemical methods (e.g., ).
  • Applications: Simple esters (e.g., ethyl heptanoate) dominate flavor industries , while substituted analogs are tailored for pharmaceuticals (e.g., enzyme inhibitors , prostaglandin precursors ).

Comparative Analysis of Physicochemical Properties

Available data from structurally related compounds suggest trends in physical properties:

Property Ethyl heptanoate (CAS 106-30-9) Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinyl]heptanoate Ethyl 7-oxononanoate (CAS 104092-78-6)
Molecular Formula C₉H₁₈O₂ C₁₅H₂₅NO₄ C₁₁H₂₀O₃
Molecular Weight 158.24 g/mol 283.36 g/mol 200.27 g/mol
Boiling Point 195–198°C 424.4°C (predicted) Not reported
Density 0.869–0.873 g/cm³ 1.079 g/cm³ (predicted) Not reported
Key Functional Groups Ester Ester, pyrrolidinyl, hydroxymethyl Ester, ketone
  • Polarity: Derivatives with polar groups (e.g., hydroxyl, amino, cyano) exhibit higher boiling points and densities compared to the parent ester.
  • Stability: Electron-withdrawing groups (e.g., cyanoamino) may reduce ester hydrolysis rates, enhancing stability under acidic/basic conditions.

Flavor and Fragrance Industry

Ethyl heptanoate is a key aroma compound in fermented foods and beverages, contributing to "fruity" and "winy" notes in Chinese baijiu and low-salt fermented fish . Substituted derivatives (e.g., ethyl 7-oxononanoate) are less common in flavor profiles due to altered odor thresholds .

Pharmaceutical Research

  • Prostaglandin Analogues: Sulfonamido derivatives (e.g., ethyl 7-(methanesulphinamido)heptanoate) serve as intermediates in anti-inflammatory drug synthesis .

Environmental and Industrial Use

Ethyl heptanoate is utilized in cleaning products and nanoparticle-catalyzed reactions , while halogenated derivatives (e.g., ethyl 7-chloroheptanoate) are explored in polymer chemistry .

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